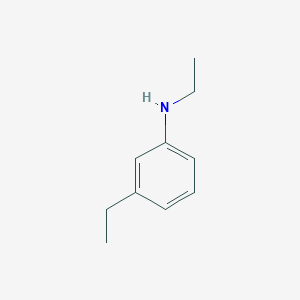

N,3-diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,3-diethylaniline |

InChI |

InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

HIPBGESCMZUXNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties and Structure of N,N-Diethylaniline

Disclaimer: The user's query for "N,3-diethylaniline" did not yield specific results. The following guide pertains to the closely related and more common compound, N,N-diethylaniline. It is presumed that this was the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-diethylaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N,N-diethylaniline is an organic compound featuring a diethylamino group attached to a benzene ring.[1] Its structure is foundational to its chemical behavior and applications.

Molecular Identifiers:

-

SMILES: CCN(CC)c1ccccc1[2]

-

InChI: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[2]

-

InChI Key: GGSUCNLOZRCGPQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of N,N-diethylaniline.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,N-diethylaniline.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [1][3][4] |

| Odor | Fishlike | [3][4] |

| Melting Point | -38 °C | [1][2][3] |

| Boiling Point | 217 °C | [2][3] |

| Density | 0.938 g/mL at 25 °C | [2][3] |

| Vapor Density | 5.2 (vs air) | [2][3] |

| Vapor Pressure | 1 mm Hg at 49.7 °C | [2][3] |

| Flash Point | 85 °C (185 °F) | [3][4] |

| Autoignition Temperature | 630 °C (1166 °F) | [3][4] |

| Refractive Index | 1.542 at 20 °C | [2][3] |

| pKa | 6.61 at 22 °C | [3] |

| LogP | 3.31 | [4] |

| Solubility in Water | 1.40 g/L at 12 °C | [3] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |

Experimental Protocols

A common method for the synthesis of N,N-diethylaniline involves the reaction of aniline hydrochloride with ethanol under heat and pressure.[5] The resulting mixture is then treated to isolate the final product.

Caption: General workflow for the synthesis of N,N-diethylaniline.

Methodology:

-

130 g of dried aniline hydrochloride and 140 g of 95% alcohol are heated in an enamelled autoclave at 180°C for 8 hours.[5]

-

After cooling, the contents are transferred to a round-bottomed flask, and the alcohol and ethyl ether are distilled off.[5]

-

The residual mixture is treated with 110 g of 30% caustic soda solution.[5]

-

The product is stirred at ordinary temperature with 40 g of p-toluene sulphonic chloride to form a non-volatile derivative with any remaining monoethylaniline.[5]

-

The N,N-diethylaniline is then distilled from the mixture using steam.[5]

-

The distillate is salted out with common salt.[5]

-

Finally, pure N,N-diethylaniline is separated by distillation, collecting the fraction that boils at 217°C. The yield is approximately 80% of the theoretical value.[5]

Purification is crucial to remove impurities such as primary and secondary amines. A common method involves refluxing with acetic anhydride followed by fractional distillation.[6]

Caption: General workflow for the purification of N,N-diethylaniline.

Methodology:

-

The crude base is refluxed for 4 hours with half its weight of acetic anhydride.[3]

-

The mixture is then fractionally distilled under reduced pressure.[3]

-

Alternatively, after refluxing with acetic anhydride, the mixture can be cooled and poured into excess 20% HCl.[6]

-

The acidic solution is extracted with diethyl ether to remove non-basic impurities. The amine hydrochloride remains in the aqueous phase.[6]

-

The HCl solution is then made alkaline with a suitable base, such as ammonia or NaOH, to liberate the free amine.[6]

-

The amine layer is separated, dried over a suitable drying agent like KOH, and then fractionally distilled under reduced pressure, preferably under a nitrogen atmosphere.[6]

Reactivity and Applications

N,N-diethylaniline is a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[3] It undergoes exothermic reactions with acids to form salts and can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3][7]

Its reaction with benzaldehyde is a key step in the synthesis of Brilliant Green, a triphenylmethane dye.[1] It is also a precursor for other dyes such as Patent Blue VE and Ethyl Violet.[1] In synthetic organic chemistry, it can be used as an acid-absorbing base.[1]

Safety and Handling

N,N-diethylaniline is a combustible liquid and is considered toxic.[3] It can be irritating to the skin, eyes, and respiratory system.[4][8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[8] It is incompatible with strong oxidizing agents and strong acids.[3]

Metabolic Pathways

While N,N-diethylaniline itself is a synthetic compound, studies on related N,N-dialkylanilines provide insights into their potential metabolic fate. The metabolism of such compounds can involve N-oxidation and α-C-oxidation.[9] The α-C-oxidation is typically mediated by the cytochrome P-450 enzyme system, while N-oxidation is mediated by a flavoprotein amine oxidase.[9] Research on N,N-dimethylaniline has shown that primary metabolic reactions include demethylation, dehydrogenation, glucuronidation, and sulfation.[10] A similar pattern of metabolic transformations could be anticipated for N,N-diethylaniline.

References

- 1. Diethylaniline - Wikipedia [en.wikipedia.org]

- 2. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N,3-diethylaniline from 3-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N,3-diethylaniline from 3-ethylaniline. The content is curated for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and mechanistic insights. The two principal methods explored are reductive amination and direct N-alkylation, each presenting distinct advantages in terms of reaction conditions, scalability, and yield.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and a closely related product, N,N-diethylaniline, is provided for reference. Specific experimental data for this compound is not widely available in public literature; therefore, the data for N,N-diethylaniline can be used as an estimation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Ethylaniline | C₈H₁₁N | 121.18 | 212 | 0.975 | 1.555 |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 217 | 0.938 | 1.542 |

Synthetic Strategies

The synthesis of this compound from 3-ethylaniline is primarily achieved through two effective methods: reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the condensation of 3-ethylaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the target this compound. This method is favored for its operational simplicity and the use of readily available reagents.

Two common protocols for reductive amination are presented, utilizing different reducing agents.

Protocol 1A: Using Palladium on Carbon (Pd/C) and Ammonium Formate

This method employs a catalytic transfer hydrogenation approach, which is generally considered a green and efficient process.

| Parameter | Value |

| Reactants | |

| 3-Ethylaniline | 1.0 eq |

| Acetaldehyde | 1.0 - 1.2 eq |

| Catalyst & Reagent | |

| 10% Pd/C | 0.01 - 0.05 eq |

| Ammonium Formate | 5.0 - 10.0 eq |

| Solvent | 2-Propanol/Water (e.g., 9:1 v/v) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours |

| Work-up | Filtration, Extraction, and Purification |

| Anticipated Yield | High |

Detailed Methodology (1A):

-

To a flask containing 10% Pd/C (0.01 eq), add a solution of ammonium formate (5.0 eq) in water.

-

Add 2-propanol to the flask, followed by 3-ethylaniline (1.0 eq).

-

Stir the mixture for 5 minutes to activate the catalyst.

-

Add acetaldehyde (1.0 eq) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash with brine solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane).

Protocol 1B: Using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

| Parameter | Value |

| Reactants | |

| 3-Ethylaniline | 1.0 eq |

| Acetaldehyde | 1.2 - 2.0 eq |

| Reducing Agent | |

| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Work-up | Quenching, Extraction, and Purification |

| Anticipated Yield | Good to High |

Detailed Methodology (1B):

-

In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in methanol.

-

Add acetaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the residue by column chromatography on silica gel.

Direct N-Alkylation

Direct N-alkylation involves the reaction of 3-ethylaniline with an ethylating agent, such as ethanol, in the presence of an acid catalyst at elevated temperatures and pressures. This method is often employed in industrial settings.

| Parameter | Value |

| Reactants | |

| 3-Ethylaniline | 1.0 eq |

| Ethanol | 1.5 - 2.0 eq |

| Catalyst | |

| Sulfuric Acid (H₂SO₄) or | 0.1 - 0.3 eq |

| Phosphorus Trichloride (PCl₃) | |

| Temperature | 200 - 300 °C |

| Pressure | 2.5 - 10 MPa |

| Reaction Vessel | Autoclave |

| Reaction Time | 8 - 12 hours |

| Work-up | Neutralization, Distillation |

| Anticipated Yield | Moderate to Good |

Detailed Methodology (2A):

-

Charge an autoclave with 3-ethylaniline (1.0 eq), ethanol (1.5 eq), and sulfuric acid (0.1 eq).

-

Seal the autoclave and heat the mixture to 210 °C. The pressure will rise to approximately 2.5 MPa.

-

Maintain the reaction at this temperature for 11 hours.

-

After cooling, slowly vent the autoclave and transfer the contents to a distillation apparatus.

-

Neutralize the reaction mixture with a base (e.g., NaOH solution).

-

Perform steam distillation or vacuum distillation to isolate the crude product.

-

Further purification can be achieved by fractional distillation.

Note: This reaction can lead to the formation of N,N-diethylaniline as a byproduct. The ratio of mono- to di-alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.

Product Characterization

Expected Spectroscopic Data:

-

¹H NMR: Resonant signals corresponding to the aromatic protons (with coupling patterns indicative of a 1,3-disubstituted benzene ring), two distinct ethyl groups (one on the nitrogen and one on the aromatic ring), and an N-H proton (if mono-ethylation is the target).

-

¹³C NMR: Signals for the aromatic carbons, and the aliphatic carbons of the two ethyl groups.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of this compound (C₁₀H₁₅N, M.W. = 149.23).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (if applicable), C-H stretching (aromatic and aliphatic), and C-N stretching.

Safety Considerations

-

Aniline derivatives are toxic and can be absorbed through the skin. Handle 3-ethylaniline and the product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetaldehyde is volatile and flammable.

-

Reactions involving flammable solvents and reducing agents like sodium borohydride should be conducted in a well-ventilated fume hood.

-

High-pressure reactions in an autoclave require specialized equipment and safety precautions.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired outcomes.

Physical properties of N,3-diethylaniline (boiling point, melting point)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the boiling and melting points, of diethylaniline isomers. The nomenclature "N,3-diethylaniline" is ambiguous and does not correspond to a standardly recognized chemical structure. Therefore, this document addresses the physical properties of the two most plausible interpretations of this name: N,N-diethylaniline and 3-ethylaniline . A clear distinction between these two isomers is crucial for accurate research and development.

Data Presentation

The experimentally determined physical properties of N,N-diethylaniline and 3-ethylaniline are summarized in the table below for direct comparison.

| Property | N,N-Diethylaniline | 3-Ethylaniline |

| CAS Number | 91-66-7[1] | 587-02-0[2] |

| Molecular Formula | C₁₀H₁₅N[1] | C₈H₁₁N[2] |

| Molecular Weight | 149.23 g/mol | 121.18 g/mol [2] |

| Boiling Point | 216-217 °C[1] | 212 °C[2][3] |

| Melting Point | -38 °C[1] | -8 °C[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Sample of the organic solid

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry sample is introduced into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]

2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[7]

Apparatus:

-

Thiele tube or a micro-boiling point apparatus[8]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)[9]

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)[10]

-

Liquid sample

Procedure (Micro-Boiling Point Method):

-

A small volume (a few drops) of the liquid sample is placed in a fusion tube.[9]

-

A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[10]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

-

The apparatus is heated gently and uniformly.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature is noted.[9]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. Diethylaniline - Wikipedia [en.wikipedia.org]

- 2. 3-Ethylaniline 98 587-02-0 [sigmaaldrich.com]

- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. engineeringbyte.com [engineeringbyte.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Diethylaniline Isomers

A Note on Nomenclature: The term "N,3-diethylaniline" is ambiguous and not standard in chemical literature. It could potentially refer to N-ethyl-3-ethylaniline. However, due to the lack of specific data for a compound with this name, this guide will provide a comprehensive overview of the well-documented isomers of diethylaniline, which share the same molecular formula and core structure.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and potential applications of diethylaniline isomers.

Core Chemical Data

The isomers of diethylaniline are aromatic amines with the molecular formula C₁₀H₁₅N. The positioning of the two ethyl groups on the aniline structure defines the specific isomer.

Table 1: CAS Numbers and Molecular Formulas of Diethylaniline Isomers

| Isomer Name | Synonym(s) | CAS Number | Molecular Formula |

| N,N-Diethylaniline | Diethylphenylamine, N-Phenyldiethylamine | 91-66-7 | C₁₀H₁₅N |

| 2,3-Diethylaniline | - | 170099-08-8 | C₁₀H₁₅N |

| 3,5-Diethylaniline | 3,5-Diethylbenzenamine | 1701-68-4 | C₁₀H₁₅N |

Physicochemical Properties

The physical and chemical properties of diethylaniline isomers can vary based on the substitution pattern. The following table summarizes key data for N,N-diethylaniline, the most commercially significant isomer.

Table 2: Physicochemical Properties of N,N-Diethylaniline

| Property | Value | Reference |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Odor | Fishlike | |

| Boiling Point | 217 °C | |

| Melting Point | -38 °C | |

| Density | 0.938 g/mL at 25 °C | |

| Vapor Density | 5.2 (vs air) | |

| Flash Point | 85 °C (185 °F) | |

| Solubility in Water | Slightly soluble |

Synthesis and Experimental Protocols

The synthesis of diethylaniline isomers typically involves the alkylation of aniline or a substituted aniline. Below are representative experimental protocols.

3.1. Synthesis of N,N-Diethylaniline

A common laboratory and industrial method for the synthesis of N,N-diethylaniline involves the reaction of aniline with an ethylating agent.

-

Reaction: Aniline is reacted with ethanol in the presence of a catalyst, such as sulfuric acid or triphenyl phosphite, under heat and pressure.

-

Detailed Protocol (based on heating with aniline hydrochloride):

-

130 g of dried aniline hydrochloride and 140 g of 95% ethanol are heated in an enameled autoclave at 180°C for 8 hours.

-

After cooling, the contents are transferred to a round-bottomed flask, and the excess alcohol and any formed ethyl ether are distilled off.

-

The remaining mixture, containing mono- and diethylaniline, is treated with 110 g of a 30% caustic soda solution.

-

To separate the monoethylaniline, 40 g of p-toluenesulfonyl chloride is added at room temperature, which forms a non-volatile derivative with the primary amine.

-

N,N-diethylaniline is then purified from the mixture by steam distillation.

-

The distilled product is salted out from the distillate using common salt.

-

Finally, pure N,N-diethylaniline is obtained by distillation, collecting the fraction boiling at 217°C. The yield is approximately 80% of the theoretical value.

-

3.2. General Synthesis of Ring-Substituted Diethylanilines (e.g., 3,5-Diethylaniline)

The synthesis of diethylanilines with ethyl groups on the benzene ring typically starts with the corresponding substituted benzene derivative.

-

General Workflow:

-

Start with a benzene ring that has a meta-directing group.

-

Perform a Friedel-Crafts alkylation with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl groups at the meta positions.

-

Introduce a nitro group via nitration.

-

Reduce the nitro group to an amino group using a reducing agent such as catalytic hydrogenation (e.g., with a Pd/C catalyst) to yield the final diethylaniline isomer.

-

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diethylaniline isomer, highlighting the key reaction steps.

Caption: Generalized synthesis workflow for diethylaniline isomers.

Applications and Relevance in Research

Diethylaniline and its isomers are versatile compounds with several applications in research and industry:

-

Dye Manufacturing: They are crucial intermediates in the production of various dyes, including azo dyes and triphenylmethane dyes.

-

Organic Synthesis: N,N-diethylaniline is used as a catalyst and a precursor in various organic reactions.

-

Pharmaceutical and Agrochemical Research: The aniline scaffold is present in many bioactive molecules, making its derivatives, such as diethylanilines, valuable building blocks in the synthesis of new pharmaceutical and agrochemical compounds.

This guide provides a foundational understanding of diethylaniline isomers for professionals in relevant scientific fields. Further research into specific isomers will likely reveal more nuanced properties and applications.

An In-depth Technical Guide to the Spectroscopic Analysis of N,3-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-diethylaniline is an aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in any manufacturing process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from similar substituted aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | H-5 |

| ~6.60 - 6.70 | m | 3H | H-2, H-4, H-6 |

| 3.35 | q | 4H | N(CH₂CH₃)₂ |

| 2.60 | q | 2H | Ar-CH₂CH₃ |

| 1.18 | t | 6H | N(CH₂CH₃)₂ |

| 1.25 | t | 3H | Ar-CH₂CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-1 |

| ~145 | C-3 |

| ~129 | C-5 |

| ~115 | C-4 |

| ~114 | C-6 |

| ~111 | C-2 |

| ~44 | N(CH₂CH₃)₂ |

| ~29 | Ar-CH₂CH₃ |

| ~15 | Ar-CH₂CH₃ |

| ~13 | N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch.[1][2][3] |

| 2970-2850 | Strong | Aliphatic C-H stretch (from ethyl groups). |

| 1600-1585 | Medium-Strong | Aromatic C=C in-ring stretch.[1] |

| 1500-1400 | Medium-Strong | Aromatic C=C in-ring stretch.[1] |

| 1335-1250 | Strong | Aromatic C-N stretch.[4][5] |

| 900-675 | Strong | Aromatic C-H out-of-plane ("oop") bending, indicative of substitution pattern.[1] |

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 162 | [M - CH₃]⁺ (loss of a methyl radical from an ethyl group) |

| 148 | [M - C₂H₅]⁺ (loss of an ethyl radical) |

| 134 | [M - (C₂H₅)₂ + H]⁺ (loss of diethylamino group with hydrogen transfer) |

| 106 | [C₆H₄(C₂H₅)]⁺ (benzylic cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method to generate the molecular ion and fragment ions.[7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and the standard experimental procedures for its determination. While experimental data for this specific molecule is not widely available, the predictive analysis and detailed protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to undertake the characterization of this compound and related compounds. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of newly synthesized molecules, thereby ensuring the reliability and reproducibility of scientific research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Solubility of N,3-diethylaniline in Organic Solvents

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific quantitative solubility data for N,3-diethylaniline in various organic solvents. The available information predominantly pertains to its isomer, N,N-diethylaniline. This guide provides a summary of the known qualitative solubility for N,N-diethylaniline as a surrogate, alongside a comprehensive, generalized experimental protocol for determining the solubility of liquid aromatic amines like this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₅N. It is a substituted aniline with two ethyl groups, one attached to the nitrogen atom and the other at the meta position of the benzene ring. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, drug development, and materials science, as solubility dictates reaction kinetics, purification methods, and formulation strategies.

Qualitative Solubility Profile (of N,N-diethylaniline)

While specific data for this compound is unavailable, the solubility of its isomer, N,N-diethylaniline, can offer some general guidance. It is important to note that solubility can differ significantly between isomers due to variations in molecular structure, polarity, and intermolecular forces.

Table 1: Qualitative Solubility of N,N-diethylaniline in Various Solvents

| Solvent Class | Solvent Example | Solubility Description | Citation |

| Water | Water | Slightly soluble to Insoluble | [1][2][3] |

| Alcohols | Ethanol | Soluble / Slightly Soluble | [1][3][4] |

| Ethers | Diethyl Ether | Soluble / Slightly Soluble | [1][3][4] |

| Halogenated | Chloroform | Soluble / Slightly Soluble | [1][4] |

| Aromatic | Benzene | Soluble | [4] |

| Ketones | Acetone | Soluble | [5] |

Note: The term "slightly soluble" can be ambiguous and may vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detector)

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Add a fixed, accurately weighed amount or volume of the organic solvent to several vials.

-

To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

-

Equilibration:

-

Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for the separation of the two phases.

-

Alternatively, for faster separation, the samples can be centrifuged at a constant temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Avoid disturbing the undissolved this compound layer.

-

Filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of the undissolved solute.

-

Accurately weigh the filtered aliquot and then dilute it to a known volume with the same solvent.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV instrument to determine the concentration of this compound.

-

-

Data Calculation:

-

Using the concentration from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the guiding principle of "like dissolves like."

Caption: Experimental workflow for determining the solubility of this compound.

Caption: The principle of "like dissolves like" for predicting solubility.

References

A Technical Guide to the Discovery and Historical Synthesis of N,3-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical and modern synthetic routes to N,3-diethylaniline (DEA). It details the evolution of synthetic methodologies, presents comparative data, and offers detailed experimental protocols for key reactions. This guide is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction and Historical Context

This compound, also known as N,N-diethyl-3-methylaniline, is an aromatic tertiary amine that serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pharmaceuticals, and agrochemicals. Its structural properties, featuring a diethylamino group on a toluene backbone, make it a versatile building block in organic synthesis.

The discovery of this compound is not attributed to a single event but is intrinsically linked to the broader development of N-alkylation techniques for aromatic amines in the late 19th and early 20th centuries. Early methods for producing N-alkylated anilines were often non-selective and required harsh reaction conditions, such as heating aniline derivatives with alcohols or alkyl halides under high pressure in autoclaves. These processes, while foundational, suffered from drawbacks including high energy consumption and the formation of product mixtures. Over time, advancements in catalysis have led to more efficient, selective, and environmentally benign synthetic routes, such as reductive amination and gas-phase alkylation over solid-acid catalysts.

Synthesis Methodologies: From Historical to Modern Approaches

The synthesis of N-alkylanilines has evolved significantly. Historically, high-pressure alkylation was the primary method. Modern approaches favor catalytic methods that offer higher selectivity and yield under milder conditions.

Historical Approach: High-Pressure Alkylation

One of the earliest industrial methods for N-alkylation involved heating an aniline salt with an alcohol in a sealed vessel. This process, detailed in early 20th-century chemical literature for analogous compounds like N,N-diethylaniline, relied on high temperatures and pressures to drive the reaction forward.[1][2] The use of an acid catalyst, often in the form of an aniline salt like the hydrochloride, was crucial.

Modern Approach: Catalytic Reductive Amination

Contemporary organic synthesis favors methods that are both efficient and sustainable. Catalytic reductive amination represents a significant improvement for N-alkylation. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine. This approach proceeds smoothly at room temperature with excellent yields and selectivity, presenting a facile and environmentally friendly alternative.[3]

Comparative Analysis of Synthesis Protocols

The following table summarizes and compares the key parameters of historical and modern synthetic methods for this compound and its analogs.

| Parameter | Historical High-Pressure Alkylation | Modern Catalytic Reductive Amination |

| Starting Materials | 3-Methylaniline hydrochloride, Ethanol | 3-Ethylaniline, Acetaldehyde |

| Reagents/Catalyst | None (Autocatalytic/Pressure Driven) | Palladium on Carbon (Pd/C), Ammonium Formate |

| Solvent | Excess Ethanol | 2-Propanol / Water |

| Temperature | 180 - 240°C[1] | Room Temperature[3] |

| Pressure | High (Autoclave, ~30 atm)[1] | Atmospheric |

| Reaction Time | 8 hours[2] | 30 minutes[3] |

| Reported Yield | ~80% (for N,N-diethylaniline)[2] | >95% (for N-ethyl-2,6-diethylaniline)[3] |

| Workup | Distillation, Caustic Wash, Steam Distillation | Filtration, Solvent Removal, Extraction |

Detailed Experimental Protocols

Protocol 1: Historical High-Pressure Synthesis (Adapted from N,N-diethylaniline synthesis)

This protocol is based on historical methods for the synthesis of N,N-diethylaniline and is adapted for this compound.

-

Preparation: An enameled autoclave is charged with 1.0 mole of 3-methylaniline hydrochloride and 2.5 moles of 95% ethanol.

-

Reaction: The autoclave is sealed and heated to 180°C for 8 hours. The internal pressure will rise significantly.[2]

-

Isolation: After cooling, the contents are transferred to a round-bottomed flask. Excess ethanol and any formed ether are removed by distillation.

-

Purification: The residual mixture is treated with a 30% sodium hydroxide solution to neutralize the hydrochloride salt and liberate the free amine.

-

Final Purification: The this compound is then purified by steam distillation. The organic layer is separated from the distillate, dried over solid potassium hydroxide, and fractionally distilled to yield the pure product.

Protocol 2: Modern Reductive Amination Synthesis (Adapted)

This protocol is adapted from a modern, high-yield synthesis of a related secondary amine.[3]

-

Catalyst Activation: A flask is charged with 2-propanol (90 ml) and a catalytic amount of 10% Pd/C (0.1 equivalents). A solution of ammonium formate (10 equivalents) in water (10 ml) is added, and the mixture is stirred for 5 minutes to activate the catalyst.[3]

-

Reaction: 3-Ethylaniline (1.0 equivalent) and acetaldehyde (1.0 equivalent) are added to the reaction mixture.[3]

-

Monitoring: The reaction is stirred at room temperature for 30 minutes and monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the Pd/C catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.[3]

-

Extraction & Purification: The residue is diluted with dichloromethane and washed with brine. The organic phase is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The final product is purified by silica gel column chromatography.[3]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the historical and modern synthesis methods.

Caption: Workflow for the historical high-pressure synthesis of this compound.

Caption: Workflow for the modern catalytic reductive amination synthesis.

References

A Comprehensive Technical Guide on the Theoretical Electronic Structure of N,3-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the electronic structure of N,3-diethylaniline. While direct computational studies on this compound are not extensively available in published literature, this document synthesizes data and protocols from theoretical studies on analogous aniline derivatives to present a robust framework for its analysis. The methodologies and expected outcomes are detailed to assist researchers in computational chemistry and drug development in understanding and predicting the electronic properties of this molecule.

Introduction to the Electronic Structure of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of commercially important products, including dyes and pharmaceuticals. The electronic properties of these molecules, governed by the interaction of the amino group's lone pair of electrons with the aromatic π-system of the benzene ring, are highly sensitive to the nature and position of substituents.

In this compound, the ethyl group on the nitrogen atom (N-ethyl) and the ethyl group at the meta-position (3-ethyl) of the benzene ring influence the molecule's geometry and electronic characteristics. The N-ethyl group can affect the degree of pyramidalization at the nitrogen atom and the rotational barrier around the C-N bond. The 3-ethyl group, being an electron-donating group, is expected to modulate the electron density distribution within the aromatic ring. Theoretical calculations are indispensable for elucidating these subtle electronic effects.

Theoretical Computational Methodology

The electronic structure of aniline derivatives is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

Experimental Protocols (Computational Details):

A standard computational protocol for calculating the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set would be 6-311++G(d,p) or a larger one for higher accuracy.[1][2] The optimization process finds the minimum energy structure on the potential energy surface. A vibrational frequency analysis is then performed to confirm that the optimized geometry corresponds to a true minimum (i.e., no imaginary frequencies).[3]

-

Calculation of Electronic Properties: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to compute various electronic properties. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Population Analysis: To understand the charge distribution within the molecule, population analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are conducted. NBO analysis is often preferred as it can provide a more chemically intuitive picture of atomic charges and bonding interactions.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack.

-

-

Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, SPARTAN, or GAMESS.

A logical workflow for these theoretical calculations is depicted in the following diagram:

Predicted Electronic Properties of this compound

Based on studies of structurally similar molecules, we can predict the key electronic properties of this compound. The following tables summarize expected quantitative data, drawing analogies from computational studies on N,N-diethylaniline and other substituted anilines.

Table 1: Calculated Geometric Parameters for Aniline and N,N-Dimethylaniline

| Parameter | Aniline (Experimental) | Aniline (B3LYP/6-311++G(df,pd))[2] | N,N-Dimethylaniline (B3LYP/6-311++G**)[1] |

| C-N Bond Length (Å) | 1.402 | 1.404 | 1.425 |

| C-C Bond Lengths (Å) | 1.393 - 1.398 | 1.394 - 1.400 | 1.396 - 1.401 |

| H-N-H/C-N-C Angle (°) | 113.1 | 112.9 | 112.1 |

| Amino Group Out-of-Plane Angle (°) | ~37.5 | 38.2 | - |

For this compound, the C-N bond length is expected to be slightly longer than in aniline due to the steric and electronic effects of the N-ethyl group. The ethyl group at the meta position is not expected to significantly alter the C-N bond length compared to N-ethylaniline.

Table 2: Calculated Electronic Properties of Substituted Anilines

| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | B3LYP/6-31+G(d,p) | -5.25 | -0.11 | 5.14 |

| N,N-Dimethylaniline | DFT (generic) | -4.89 | -0.21 | 4.68 |

| 3-Methylaniline | AM1[4] | -8.24 | 0.65 | 8.89 |

The HOMO energy of this compound is expected to be higher (less negative) than that of aniline due to the electron-donating nature of the two ethyl groups. This would result in a smaller HOMO-LUMO gap, suggesting higher reactivity.

Table 3: Calculated Atomic Charges for Aniline using NBO Analysis

| Atom | Aniline (B3LYP/6-311++G(df,pd))[2] |

| N | -0.852 |

| C (ipso) | 0.098 |

| C (ortho) | -0.203 |

| C (meta) | -0.063 |

| C (para) | -0.170 |

In this compound, the nitrogen atom will carry a significant negative charge. The ethyl group at the 3-position is expected to slightly increase the negative charge on the adjacent carbon atoms of the ring.

Signaling Pathways and Logical Relationships

The influence of substituents on the electronic properties of aniline can be visualized as a logical relationship. The electron-donating or withdrawing nature of the substituents directly impacts the electron density of the aromatic ring and the amino group, which in turn affects the molecular properties.

Conclusion

Theoretical calculations provide a powerful tool for understanding the electronic structure of this compound. By applying established computational methodologies, particularly DFT, researchers can obtain valuable insights into its geometric parameters, molecular orbital energies, and charge distribution. This information is critical for predicting its reactivity, designing new synthetic routes, and understanding its potential applications in drug development and materials science. The data and protocols presented in this guide, derived from studies on analogous molecules, offer a solid foundation for future computational investigations of this compound.

References

An In-depth Technical Guide to the Isomers of Diethylaniline and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural isomers of diethylaniline, focusing on their basic properties. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for applications in organic synthesis, pharmaceutical development, and materials science, where they serve as catalysts, intermediates, and key structural motifs.

Introduction to Diethylaniline Isomers

Diethylaniline (C₁₀H₁₅N) can exist in several isomeric forms, which are broadly categorized into N-substituted and ring-substituted isomers. The position of the ethyl groups significantly influences the molecule's electronic and steric properties, which in turn dictates its basicity.

-

N,N-Diethylaniline: A tertiary amine where two ethyl groups are attached to the nitrogen atom of aniline. It is a widely used reagent and intermediate.

-

Ring-Substituted Diethylanilines: These are primary amines where two ethyl groups are attached to the benzene ring at various positions (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).

The availability of the nitrogen lone pair for protonation is the primary determinant of basicity. This is modulated by:

-

Electronic Effects: Electron-donating groups (like alkyl groups) on the ring increase the electron density on the nitrogen, enhancing basicity.

-

Steric Effects: Bulky groups near the amino group can hinder its interaction with protons, thereby reducing basicity. This effect is particularly pronounced in ortho-substituted anilines.

Basicity of Diethylaniline Isomers

| Isomer | Structure | pKa of Conjugate Acid | Data Type | Reference |

| N,N-Diethylaniline | C₆H₅N(CH₂CH₃)₂ | 6.61 (at 22°C) | Experimental | [1] |

| 2,6-Diethylaniline | (CH₃CH₂)₂C₆H₃NH₂ | ~4.30 | Predicted | |

| 2,3-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 4.70 (at 25°C) | Experimental | [2][3][4] |

| 3,4-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 5.17 (at 25°C) | Experimental | |

| 3,5-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 4.79 (at 19°C) | Experimental | [5] |

Note: The pKa values for dimethylaniline isomers are provided as proxies to demonstrate electronic effects in the absence of complete data for all diethylaniline isomers.

Analysis of Structure-Basicity Relationships

The data highlights a significant variance in basicity among the isomers.

-

N,N-Diethylaniline is the most basic among the measured compounds. The ethyl groups on the nitrogen atom increase its basicity relative to aniline through an inductive effect.

-

2,6-Diethylaniline is predicted to be a much weaker base. This is a classic example of steric hindrance , where the two bulky ethyl groups in the ortho positions physically obstruct the lone pair on the nitrogen, making it difficult for a proton to approach and bond.

-

Ring-Substituted Isomers: The dimethylaniline data shows that moving the alkyl groups away from the amino group (e.g., 3,4-dimethylaniline) results in a higher basicity compared to when one is in the ortho position (e.g., 2,3-dimethylaniline). This is because the electron-donating inductive effect of the alkyl groups enhances basicity, and this effect is maximized when steric hindrance is minimized.

Caption: Logical relationship between isomeric structure and basicity.

Experimental Protocols for Basicity Determination

The determination of pKa values is a fundamental experimental procedure. Potentiometric titration is a common and reliable method.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the general steps for determining the pKa of a weakly basic amine like a diethylaniline isomer.

1. Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a diethylaniline isomer by monitoring the pH of its solution during titration with a strong acid.

2. Materials and Equipment:

-

Diethylaniline isomer sample (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 mL or 50 mL)

-

Beaker (100 mL or 150 mL)

-

Analytical balance

3. Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the diethylaniline isomer to prepare a solution of known concentration (e.g., 0.01 M).

-

Dissolve the sample in a known volume of deionized water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.

-

-

Titration Setup:

-

Place the beaker containing the amine solution on the magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

-

Titration Process:

-

Begin stirring the amine solution at a moderate, constant speed.

-

Record the initial pH of the solution before adding any titrant.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened out in the acidic region.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

-

References

N,3-diethylaniline mechanism of action in chemical reactions

An In-depth Technical Guide on the Core Mechanism of Action of N,N-diethylaniline in Chemical Reactions

Disclaimer: The user request specified "N,3-diethylaniline," which is an ambiguous chemical name. This guide focuses on the well-documented and industrially significant compound N,N-diethylaniline (CAS 91-66-7), as it is the most plausible subject for an in-depth technical review. N,N-diethylaniline is a tertiary amine widely utilized as a versatile intermediate and catalyst in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2]

Core Mechanisms of Action

N,N-diethylaniline's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic ring. This structure dictates its role as a nucleophile, a base, a catalyst, and a reactant in various organic transformations.

Nucleophilic and Basic Character

The nitrogen atom in N,N-diethylaniline possesses a lone pair of electrons, making it a potent nucleophile and a moderate Brønsted-Lowry base (pKa of the conjugate acid is ~6.6).[3] This basicity allows it to act as an acid scavenger in reactions that produce acidic byproducts, neutralizing acids in exothermic reactions to form salts and water.[1][4][5] Its nucleophilicity is fundamental to its role in dye synthesis.

Dye Synthesis: N,N-diethylaniline serves as a crucial precursor for triarylmethane dyes. For instance, in the synthesis of Brilliant Green, it undergoes a condensation reaction with benzaldehyde.[4] The mechanism involves the electrophilic attack of the protonated aldehyde on the electron-rich para position of the N,N-diethylaniline ring.

Electrophilic Aromatic Substitution

The diethylamino group (-N(Et)₂) is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the resonance donation of the nitrogen's lone pair into the benzene ring, which increases the electron density at these positions.

However, the bulky nature of the two ethyl groups creates significant steric hindrance at the ortho positions. Consequently, substitution often occurs preferentially at the para position. This steric effect is evident in bromination reactions, where the bulky ethyl groups can prevent bromination at the ortho positions, leading to higher selectivity for the para-substituted product compared to its less hindered counterpart, N,N-dimethylaniline.[6]

Role in Catalysis and as a Reducing Agent

N,N-diethylaniline is employed as a catalyst in various organic reactions, often functioning as a tertiary amine base.[7][8]

Furthermore, its complex with borane, diethylaniline borane (DEANB) , is utilized as a stable and selective reducing agent in organic synthesis.[4][7] In this complex, the nitrogen atom donates its lone pair to the boron atom, stabilizing the borane and modulating its reactivity for reductions.

Oxidation Reactions

N,N-diethylaniline can undergo oxidation. The kinetics and mechanism of its oxidation by periodate have been studied, revealing a second-order reaction, first-order in both the aniline and the periodate.[9] The reaction proceeds through an intermediate and does not involve free radicals. The primary products of this oxidation are identified as O-ethylquinoneoxime and p-nitrosophenetole.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to N,N-diethylaniline.

Table 1: Physicochemical Properties of N,N-diethylaniline

| Property | Value | Reference(s) |

| CAS Number | 91-66-7 | [4] |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molar Mass | 149.237 g·mol⁻¹ | [4] |

| Appearance | Colorless to yellowish liquid | [4][10] |

| Melting Point | -38 °C | [4][11] |

| Boiling Point | 216-217 °C | [4][11] |

| Density | 0.938 g/mL at 25 °C | [11] |

| Solubility in Water | 0.13 g/L - 1.4 g/L | [1][4] |

| pKa (conjugate acid) | 6.57 | [3] |

| Refractive Index | 1.542 (at 20 °C) | [11] |

| Flash Point | 83-88 °C | [4][11] |

Table 2: Thermodynamic Parameters for the Periodate Oxidation of N,N-diethylaniline

| Parameter | Value | Reference(s) |

| Activation Energy (Ea) | 13.2 kcal mol⁻¹ | [9] |

| Pre-exponential Factor (A) | 5.89 × 10⁹ dm³ mol⁻¹ s⁻¹ | [9] |

| Entropy of Activation (ΔS#) | -16.2 cal mol⁻¹ K⁻¹ | [9] |

| Gibbs Free Energy of Activation (ΔG#) | 17.6 kcal mol⁻¹ | [9] |

| Enthalpy of Activation (ΔH#) | 12.6 kcal mol⁻¹ | [9] |

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2,6-diethylaniline (Illustrative N-Alkylation)

This protocol describes the N-alkylation of 2,6-diethylaniline, a reaction type analogous to syntheses involving N,N-diethylaniline.[12]

-

Catalyst Activation: Add 2-propanol (90 ml) to a flask containing 10% Pd/C catalyst (0.5 mmol).

-

Hydrogen Donor Addition: Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask. Stir the mixture for 5 minutes to activate the catalyst.

-

Reactant Addition: Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

-

Reaction: Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent under reduced pressure at 45-50°C. Dilute the residue with dichloromethane and wash with a brine solution. Separate the organic phase, dry it over anhydrous Na₂SO₄, and distill under reduced pressure. Purify the final product by silica gel column chromatography using an ethyl acetate/cyclohexane eluent.[12]

Protocol 2: Purification of N,N-diethylaniline

A common method for purifying commercial N,N-diethylaniline is as follows:[13]

-

Reflux: Reflux the crude N,N-diethylaniline with half its weight of acetic anhydride for 4 hours. This step helps to remove primary and secondary amine impurities.

-

Distillation: Fractionally distill the mixture under reduced pressure (boiling point is approximately 92°C at 10 mmHg).[13]

Visualizations

Caption: Electrophilic substitution on N,N-diethylaniline.

Caption: A typical experimental workflow for synthesis.

References

- 1. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethylaniline - Wikipedia [en.wikipedia.org]

- 5. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. xcchemico.com [xcchemico.com]

- 8. Actylis - N,N-Diethylaniline - Catalyst - Intermediate - Amines [solutions.actylis.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. N,N-Diethylaniline = 99 91-66-7 [sigmaaldrich.com]

- 12. jocpr.com [jocpr.com]

- 13. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N,3-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N,3-diethylaniline as a key coupling component. The following sections detail the general workflow, a representative experimental protocol, and expected analytical data.

Introduction to Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry and involves a two-step process:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.

This compound serves as an effective coupling component. The diethylamino group is a strong activating group, directing the electrophilic substitution to the para position (position 4) of the aniline ring. The ethyl group at the meta position (position 3) provides steric hindrance that can influence the reaction rate and the properties of the final dye molecule.

General Experimental Workflow

The synthesis of an azo dye using this compound follows a well-established sequence of reactions. The overall workflow can be visualized as a two-stage process, beginning with the formation of the diazonium salt from a primary aromatic amine, followed by the coupling reaction with this compound to yield the final azo dye.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of an azo dye, specifically 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline, by coupling diazotized p-nitroaniline with this compound. This protocol is adapted from established procedures for similar azo couplings.

Materials and Equipment:

-

p-Nitroaniline

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Part A: Diazotization of p-Nitroaniline

-

In a 100 mL beaker, add 1.38 g (10 mmol) of p-nitroaniline to 20 mL of water.

-

While stirring, slowly add 2.5 mL of concentrated HCl. The mixture will form a slurry.

-

Cool the mixture to 0–5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear and pale yellow.

Part B: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve 1.63 g (10 mmol) of this compound in 50 mL of a 1M HCl solution.

-

Cool this solution to 0–5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution from Part A to the this compound solution with vigorous stirring. The reaction is highly exothermic, so maintain the temperature below 10 °C.

-

A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Slowly neutralize the reaction mixture by adding a 2M NaOH solution dropwise until the pH is approximately 7. This will ensure complete precipitation of the dye.

-

Collect the solid azo dye by vacuum filtration using a Büchner funnel.

-

Wash the crude product with several portions of cold water to remove any inorganic salts.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified azo dye.

-

Dry the purified product in a vacuum oven.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of this compound, which is activated by the strongly electron-donating diethylamino group.

Data Presentation

The following table summarizes representative quantitative data that would be collected during the synthesis and characterization of azo dyes derived from this compound.

| Diazo Component Precursor | Coupling Component | Resulting Azo Dye | Theoretical Yield (g) | Actual Yield (g) | % Yield | M.p. (°C) | λmax (nm) |

| p-Nitroaniline | This compound | 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline | 2.98 | 2.53 | 85% | 155-157 | ~480 |

| Aniline | This compound | 4-(phenyldiazenyl)-3-ethyl-N,N-diethylaniline | 2.53 | 2.20 | 87% | 110-112 | ~410 |

| Sulfanilic acid | This compound | 4-((4-sulfophenyl)diazenyl)-3-ethyl-N,N-diethylaniline | 3.33 | 2.80 | 84% | >250 | ~430 |

Note: The data presented above are representative examples and may vary based on specific reaction conditions and the purity of the reagents.

Characterization Data (Representative)

For the synthesized 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline:

-

FT-IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-N stretch).

-

¹H NMR (CDCl₃, δ ppm): ~8.3 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H meta to NO₂), ~7.6 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.4 (q, 4H, -N(CH₂CH₃)₂), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 6H, -N(CH₂CH₃)₂), ~1.1 (t, 3H, -CH₂CH₃).

-

UV-Vis (Ethanol): λmax ≈ 480 nm.

These application notes provide a foundational guide for the synthesis of azo dyes using this compound. Researchers are encouraged to optimize the reaction conditions for specific applications and to perform thorough characterization of the synthesized compounds.

Application Notes and Protocols: N,N-Diethylaniline in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of N,N-diethylaniline and its derivatives in the synthesis of active pharmaceutical ingredients (APIs). Due to a lack of specific information on N,3-diethylaniline in pharmaceutical manufacturing, this document focuses on the applications of the more prevalent isomer, N,N-diethylaniline. This compound serves as a key reagent in the asymmetric synthesis of chiral intermediates, which are crucial building blocks for a range of pharmaceuticals.

The protocols and data presented herein are compiled from various sources, including patents and scientific literature. While care has been taken to provide accurate and detailed methodologies, these should be regarded as illustrative examples. Researchers are advised to consult the original source documents and adapt the procedures to their specific laboratory conditions and safety protocols.

Application 1: Asymmetric Synthesis of Chiral Alcohols for API Intermediates

N,N-diethylaniline hydrochloride is a key component of an in-situ generated reagent system for the asymmetric reduction of prochiral ketones to enantiomerically pure alcohols. These chiral alcohols are vital intermediates in the synthesis of several important APIs, including Dapoxetine, Fluoxetine, Atomoxetine, Duloxetine, and Rivastigmine.[1]

The reagent is typically formed from sodium borohydride, N,N-diethylaniline hydrochloride, and an optically active catalyst, such as α,α-diphenyl-2-pyrrolidinyl methanol. This method offers a cost-effective and convenient route to chiral intermediates with high enantiomeric purity.[1]

Quantitative Data for Asymmetric Reduction

The following table summarizes the quantitative data for the asymmetric reduction of 3-chloro-1-phenyl-propan-1-one to (R)-3-chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of Dapoxetine, as described in patent literature.[1]

| Parameter | Value | Reference |

| Starting Material | 3-chloro-1-phenyl-propan-1-one | [1] |

| Product | (R)-3-chloro-1-phenyl-1-propanol | [1] |

| Reducing Agent System | Sodium borohydride, N,N-diethylaniline hydrochloride, (R)-α,α-diphenyl-2-pyrrolidinyl methanol | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 20-35°C | [1] |

| Yield | >85% (example yield: 5.83 Kg from 7 Kg starting material) | [1] |

| Enantiomeric Excess (ee) | >95% (example ee: 95%) | [1] |

| Purity (HPLC) | >98% (example purity: 98%) | [1] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-chloro-1-phenyl-propan-1-one

This protocol describes the synthesis of (R)-3-chloro-1-phenyl-1-propanol, a key intermediate for Dapoxetine, using the N,N-diethylaniline hydrochloride-based reagent system.[1]

Materials:

-

Sodium borohydride (NaBH₄)

-

N,N-diethylaniline hydrochloride

-

(R)-α,α-diphenyl-2-pyrrolidinyl methanol

-

3-chloro-1-phenyl-propan-1-one

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Aqueous Hydrochloric Acid (HCl)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware and equipment

Procedure:

-

To a stirred suspension of sodium borohydride in anhydrous dichloromethane under a nitrogen atmosphere at 25-30°C, add N,N-diethylaniline hydrochloride. The molar ratio of N,N-diethylaniline hydrochloride to sodium borohydride should be at least 1:1 to ensure high enantioselectivity.[1]

-

Stir the mixture for 30-60 minutes.

-

Add (R)-α,α-diphenyl-2-pyrrolidinyl methanol to the mixture and stir for another 30 minutes to generate the active catalyst in situ.

-

In a separate flask, dissolve 3-chloro-1-phenyl-propan-1-one in anhydrous dichloromethane.

-

Slowly add the solution of the ketone to the catalyst mixture at 25-30°C. The reaction is exothermic and the temperature should be maintained in the range of 20-35°C.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

To the concentrated mass, add toluene and aqueous hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to yield (R)-3-chloro-1-phenyl-1-propanol.

-

The product can be further purified by crystallization from a suitable solvent system like n-heptane if required.

Protocol 2: Synthesis of Dapoxetine from (R)-3-chloro-1-phenyl-1-propanol

This part of the protocol for the conversion of the chiral intermediate to Dapoxetine is a plausible route based on established chemical transformations, as a complete, detailed protocol starting from this specific intermediate and using N,N-diethylaniline derivatives was not found in a single source.